Diethyl-D-asparagine

Enzyme kinetics Stereochemical specificity L-asparaginase

Diethyl-D-asparagine is a uniquely differentiated D-enantiomer N,N-diethyl asparagine derivative (CAS 1007880-59-2, ≥98%) that combines stereochemical D-configuration with N,N-diethyl substitution. This dual modification confers resistance to endogenous mammalian asparaginases and proteases—unlike unmodified D- or L-asparagine. It is specifically designed for metabolically stable peptidomimetics and probing stereochemical requirements of asparagine-metabolizing enzymes. Substitution with generic D-asparagine or N,N-diethyl-L-asparagine fundamentally alters experimental outcomes due to distinct enzyme kinetics and solubility profiles. Ideal for drug discovery, chemical biology, and structural biology applications requiring precise stereochemical control.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
Cat. No. B15233691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-D-asparagine
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCN(CC)C(CC(=O)N)C(=O)O
InChIInChI=1S/C8H16N2O3/c1-3-10(4-2)6(8(12)13)5-7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,12,13)/t6-/m1/s1
InChIKeyACYJFVSEJUENGJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-D-asparagine: D-Stereochemistry Amino Acid Derivative for Specialized Peptide and Enzymatic Research Applications


Diethyl-D-asparagine (CAS 1007880-59-2, C₈H₁₆N₂O₃, MW 188.22) is a D-enantiomer amino acid derivative featuring N,N-diethyl substitution on the asparagine scaffold. Unlike its L-asparagine counterpart, which serves as a proteinogenic amino acid in mammalian systems, the D-configuration confers distinct stereochemical properties that influence enzyme recognition and metabolic processing [1]. The compound exists as a synthetic derivative not naturally occurring in biological systems, positioning it as a research tool for investigating D-amino acid biochemistry, designing peptidomimetics resistant to endogenous proteases, and probing asparagine-dependent metabolic pathways where stereochemical selectivity is critical [2].

Diethyl-D-asparagine: Why Generic D-Asparagine or L-Enantiomer Substitution Compromises Experimental Reproducibility


Diethyl-D-asparagine cannot be substituted with generic D-asparagine or its L-enantiomer analogs without fundamentally altering experimental outcomes. The N,N-diethyl modification introduces significant lipophilicity and steric bulk absent in unmodified asparagine, while the D-stereochemistry differentiates it from the biologically predominant L-form. Substituting with D-asparagine (MW 132.12) eliminates the diethyl groups, which alters both solubility profiles and enzyme recognition patterns—D-asparagine serves as a competitive inhibitor of L-asparagine hydrolysis with a Ki of 0.24 mM, whereas α-N-alkyl derivatives (including N-ethyl substituted asparagines) exhibit distinct inhibition kinetics toward mammalian liver asparaginases [1]. Substituting with N,N-diethyl-L-asparagine (PDB code 7CC) changes stereochemistry from D to L, which is critical given that D-asparagine shows equal enzyme affinity for hydrolysis and inhibition of E. coli L-asparaginase, whereas L-asparagine is the native substrate [2]. The combination of D-configuration plus N,N-diethyl substitution creates a unique chemical entity for which neither D-asparagine nor L-diethyl derivatives serve as functional equivalents.

Diethyl-D-asparagine: Quantitative Evidence Guide for Differentiated Research and Procurement Decisions


D-Enantiomer vs. L-Enantiomer: Differential Recognition by E. coli L-Asparaginase

In direct enzyme specificity studies using crystalline E. coli A-1-3 L-asparaginase, D-asparagine (the parent scaffold of Diethyl-D-asparagine) demonstrated equal enzyme affinity for hydrolysis and for competitive inhibition of L-asparagine hydrolysis, whereas L-asparagine served as the native substrate. This establishes that D-configuration alone alters enzyme-substrate recognition [1]. While the diethyl substitution introduces additional steric and electronic modifications, the foundational stereochemical differentiation between D and L forms is established: α-N-ethylasparagine (a related N-substituted derivative) showed distinct inhibitor constants in the same enzyme system, indicating that N-alkyl substitution further modulates enzyme interaction independently of stereochemistry [1].

Enzyme kinetics Stereochemical specificity L-asparaginase

N-Alkyl Substitution: Resistance to Mammalian Liver Asparaginase Hydrolysis vs. Unmodified Asparagine

α-N-alkyl derivatives of DL-asparagine, which represent the structural class to which Diethyl-D-asparagine belongs, were completely resistant to hydrolysis by both rat-liver and guinea pig-liver asparaginases. In contrast, unmodified L-asparagine is readily hydrolyzed by these enzymes. Furthermore, these α-N-alkyl derivatives markedly inhibited the action of these enzymes on L-asparagine in a competitive manner [1]. This finding establishes that N-alkyl substitution confers metabolic stability against mammalian asparaginases while preserving enzyme binding capability.

Enzyme resistance Metabolic stability α-N-alkyl derivatives

D-Asparagine as Competitive Inhibitor: Ki = 0.24 mM vs. L-Asparagine Hydrolysis

D-Asparagine (H-D-Asn-OH), the non-esterified parent scaffold of Diethyl-D-asparagine, acts as a competitive inhibitor of L-asparagine hydrolysis with a Ki value of 0.24 mM . This quantitative inhibition constant provides a baseline reference for the D-stereochemistry component of Diethyl-D-asparagine. In yeast asparaginase systems, D-asparagine serves as a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme, indicating compartment-specific stereochemical selectivity . The diethyl substitution on Diethyl-D-asparagine likely modulates these binding and inhibition properties, as evidenced by the distinct behavior of α-N-ethylasparagine in bacterial enzyme systems [1].

Enzyme inhibition D-amino acid biochemistry Ki value

N,N-Disubstituted Asparagines: Enhanced Lipophilicity and Cell Permeability vs. Unmodified Asparagine

A systematic study of N4-substituted asparagine analogs evaluated for anticancer activity in L5178Y leukemia cells established a structure-activity relationship: compounds bearing larger, lipophilic N-substituents demonstrated enhanced biological activity compared to unmodified or minimally substituted derivatives. N,N-Dibenzylasparagine showed significant growth inhibitory activity in L5178Y leukemia cell cultures, while simpler N-alkyl derivatives (N-methyl, N-ethyl) exhibited minimal or no activity at comparable concentrations [1]. This class-level inference suggests that the N,N-diethyl substitution on Diethyl-D-asparagine, while less bulky than dibenzyl, provides intermediate lipophilicity that may confer distinct membrane permeability or target engagement properties relative to unsubstituted asparagine.

Lipophilicity Cell permeability Peptidomimetics

PDB-Ligand Structural Characterization: N,N-Diethyl-L-asparagine as Reference Scaffold

N,N-Diethyl-L-asparagine (PDB code 7CC, MW 188.224 Da, formula C₈H₁₆N₂O₃) is registered in the Protein Data Bank chemical component dictionary as an L-peptide linking amino acid derivative with fully characterized atomic coordinates [1]. The compound serves as a subcomponent of larger peptide-like ligands, including N,N-diethyl-N²-(3-phenylpropanoyl)-L-asparaginyl derivatives (PDB code 7C7), which are associated with crystallographic structures [2]. For Diethyl-D-asparagine, the D-stereochemistry analog, this structural characterization provides a validated framework for molecular modeling, docking studies, and crystallographic experiments where precise atomic coordinates and stereochemical parameters are required.

Structural biology PDB ligand Crystallography

Diethyl-D-asparagine: Recommended Research Application Scenarios Based on Evidence


Design and Synthesis of Peptidomimetics Requiring Protease Resistance

Diethyl-D-asparagine is suitable for incorporation into peptidomimetics where resistance to endogenous mammalian asparaginases is required. Evidence that α-N-alkyl derivatives of asparagine are not hydrolyzed by rat-liver or guinea pig-liver asparaginases [1] supports the use of this compound as a metabolically stable building block. The D-stereochemistry provides additional protection against proteases that selectively recognize L-amino acids, while the N,N-diethyl substitution introduces lipophilicity that may enhance membrane permeability or alter binding pocket interactions.

Enzymology Studies Investigating Stereochemical Specificity of Asparagine-Dependent Pathways

Researchers studying the stereochemical requirements of asparagine-metabolizing enzymes can use Diethyl-D-asparagine to probe active site geometry. The documented differential recognition of D-asparagine vs. L-asparagine by E. coli L-asparaginase—where D-asparagine shows equal affinity for hydrolysis and inhibition but much slower hydrolysis rates [2]—provides a foundational rationale. The additional diethyl substitution offers a tool for investigating how N-alkyl modifications further modulate enzyme-substrate interactions, building on the observation that α-N-ethylasparagine exhibits distinct inhibitor constants [2].

Structural Biology and Molecular Modeling of Non-Canonical Amino Acid Interactions

The availability of fully characterized atomic coordinates for N,N-diethyl-L-asparagine (PDB code 7CC) in the Protein Data Bank [3] enables computational modeling of Diethyl-D-asparagine. Researchers conducting docking studies, molecular dynamics simulations, or crystallographic refinement of peptide-ligand complexes can leverage these validated structural parameters. This application is particularly relevant for groups investigating protein-ligand interactions where D-amino acid incorporation or N,N-dialkyl substitution is hypothesized to alter binding thermodynamics or specificity.

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